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molecular formula C11H6F2N2O3 B8441285 4-carboxy-6-(3,4-difluorophenyl)-2H-pyridazin-3-one

4-carboxy-6-(3,4-difluorophenyl)-2H-pyridazin-3-one

Cat. No. B8441285
M. Wt: 252.17 g/mol
InChI Key: CVCMEAWZPYNKQP-UHFFFAOYSA-N
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Patent
US07087606B2

Procedure details

Following the procedure of Example 1 (4), ethyl 4-(3,4-difluorophenyl)-2-ethoxycarbonyl-2-hydroxy-4-oxo-butanoate was reacted to yield the title compound as a pale yellow crystalline powder (yield: 88.9%).
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(3,4-difluorophenyl)-2-ethoxycarbonyl-2-hydroxy-4-oxo-butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:19]([O:21]C)=[O:20])[C:11](=[O:18])[N:12](CC(C)C)[N:13]=2)=[CH:4][C:3]=1C.[F:24]C1C=C(C(=O)CC(C(OCC)=O)(O)C(OCC)=O)C=CC=1F>>[C:19]([C:10]1[C:11](=[O:18])[NH:12][N:13]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[C:3]([F:24])[CH:4]=2)[CH:9]=1)([OH:21])=[O:20]

Inputs

Step One
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1C=C(C(N(N1)CC(C)C)=O)C(=O)OC)C
Step Two
Name
ethyl 4-(3,4-difluorophenyl)-2-ethoxycarbonyl-2-hydroxy-4-oxo-butanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)C(CC(C(=O)OCC)(O)C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C(NN=C(C1)C1=CC(=C(C=C1)F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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